molecular formula C19H19N3O2S B2585130 (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide CAS No. 1198071-13-4

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide

Katalognummer: B2585130
CAS-Nummer: 1198071-13-4
Molekulargewicht: 353.44
InChI-Schlüssel: VUINTGQZLFXXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide (CAS 1198071-13-4) is a chemical compound with the molecular formula C19H19N3O2S and a molecular weight of 353.44 g/mol . This sulfonamide-bearing structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. The compound's core structure incorporates both a pyrazolone moiety and a sulfonamide functional group, which are known to be critical for interacting with biological targets . Recent scientific investigations into analogous sulfonamide-bearing pyrazolone derivatives have demonstrated their potential as multitarget inhibitors for enzymes including cholinesterases (AChE and BChE) and carbonic anhydrases (hCA I and II) . These enzymes are important research targets in the context of conditions like Alzheimer's disease and glaucoma . The pyrazolone scaffold is a recognized structural motif in pharmaceuticals, associated with a range of biological activities such as anti-inflammatory, antimicrobial, and central nervous system effects . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,14-11-17-7-2-1-3-8-17)21-15-18-9-4-5-10-19(18)16-22-13-6-12-20-22/h1-14,21H,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINTGQZLFXXCQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by sulfonamide formation. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Synthetic Yields : Pyrazole-containing derivatives like 11a (86% yield) exhibit higher synthetic efficiency compared to dihydroartemisinin-based ethenesulfonamides (26–36% yields), likely due to fewer steric hindrances .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in and ) may enhance metabolic stability but reduce solubility. Bulkier groups (e.g., dihydroartemisinoxy in ) correlate with lower yields and higher melting points, suggesting increased crystallinity.

Biological Activity : The thiazole-containing ethenesulfonamide in shows moderate inhibition of dual-specificity phosphatase 3 (DUSP3), highlighting the impact of heterocyclic appendages on target selectivity.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Ethenesulfonamide analogs exhibit characteristic peaks at ~1343–1148 cm⁻¹ (S=O stretching) and ~1604–1510 cm⁻¹ (C=C aromatic vibrations) .
  • NMR Data : The (E)-configuration is confirmed by coupling constants (e.g., J = 15.3 Hz for the ethene proton in ), a feature shared with the target compound.

Biologische Aktivität

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide is a complex organic compound with a unique structural configuration that includes a phenyl group, a pyrazole moiety, and an ethenesulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of the sulfonamide group is known for its pharmacological importance, often facilitating interactions with various biological targets such as enzymes and receptors involved in disease processes. The geometric configuration, influenced by the double bond between the ethenyl and phenyl groups, also plays a role in its reactivity and biological properties.

Biological Activities

Research indicates that (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide may exhibit several biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting that this compound may possess similar effects.
  • Analgesic Activity : The potential for pain relief through interaction with pain pathways has been hypothesized based on structural analogs.
  • Antimicrobial Effects : Given the presence of the sulfonamide group, which is often associated with antibacterial activity, this compound may also exhibit antimicrobial properties.

Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide. A review of recent literature indicates that pyrazole compounds generally display a broad spectrum of biological activities:

  • Cytotoxicity : Studies have demonstrated that certain pyrazole derivatives possess significant cytotoxic effects against cancer cell lines, such as HL-60 human promyelocytic leukemia cells. For instance, compounds with similar structural features have shown IC50 values as low as 5 μM against these cells .
  • Antibacterial Activity : Pyrazole-containing compounds have been reported to exhibit antibacterial effects against various Gram-positive bacteria. The sulfonamide component may enhance this activity by interfering with bacterial folic acid synthesis .
  • Mechanistic Studies : Interaction studies involving molecular docking simulations suggest that (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide could effectively bind to specific protein targets involved in inflammatory responses, indicating a mechanism of action that warrants further investigation.

Comparative Analysis

To better understand the potential of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide, it is useful to compare it with other known compounds:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
CelecoxibSulfonamide + PhenylAnti-inflammatory
PyrazinamidePyrazole + AmideAntitubercular
(E)-2-PyrazolPyrazole + EthenesulfonamidePotentially anti-inflammatory and analgesic

This table highlights how (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide could potentially offer distinct pharmacological profiles compared to other sulfonamides or pyrazole-containing compounds.

Case Studies

Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activity. For example, research has shown that modifications to the pyrazole ring can significantly influence the compound's efficacy against specific biological targets. Such studies emphasize the importance of structure-activity relationships in developing new therapeutic agents derived from (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide.

Q & A

Basic: What established synthetic routes are available for (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide, and how do reaction conditions influence yield?

Answer:

  • Multi-step synthesis typically involves:
    • Sulfonamide formation : Coupling of ethenesulfonyl chloride with a benzylamine intermediate.
    • Pyrazole functionalization : Introducing the pyrazol-1-ylmethyl group via nucleophilic substitution or Cu-catalyzed cross-coupling .
  • Key reaction conditions :
    • Temperature : Controlled heating (60–80°C) minimizes decomposition of the sulfonamide group.
    • Catalysts : Pd/C or CuI for Suzuki-Miyaura coupling to attach the pyrazole moiety.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Advanced: How can stereoselective synthesis of the ethenesulfonamide moiety be optimized to minimize by-products?

Answer:

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation to favor the (E)-isomer.
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states, reducing cis-isomer formation .
  • Reaction monitoring : Real-time HPLC (C18 column, 254 nm) tracks by-product formation, enabling prompt adjustments .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR : 1^1H and 13^13C NMR verify regiochemistry (e.g., pyrazole proton shifts at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase chromatography (USP methods) with UV detection quantifies impurities ≤0.1% .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.12) .

Advanced: How should discrepancies in NMR chemical shifts during structural elucidation be resolved?

Answer:

  • Cross-validation : Compare experimental data with DFT-calculated NMR shifts (software: Gaussian or ORCA).
  • Decoupling experiments : 1^1H-1^1H COSY identifies coupling patterns, resolving overlapping signals .
  • Isotopic labeling : 15^15N-labeled pyrazole derivatives clarify nitrogen connectivity .

Basic: What in vitro assays evaluate initial biological activity?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR or JAK2) with fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
  • Binding studies : Surface plasmon resonance (SPR) measures affinity for target proteins .

Advanced: What strategies improve solubility for pharmacokinetic studies?

Answer:

  • Salt formation : Co-crystallization with sodium or meglumine enhances aqueous solubility.
  • Nanoformulations : Liposomal encapsulation or PEGylation improve bioavailability .
  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) for in vivo dosing .

Basic: How is compound stability assessed under storage conditions?

Answer:

  • Accelerated stability studies :
    • Temperature : 40°C/75% RH for 6 months.
    • Light exposure : ICH Q1B guidelines for photostability.
  • HPLC monitoring : Detect degradation products (e.g., sulfonic acid derivatives) .

Advanced: What computational approaches predict binding affinity to target proteins?

Answer:

  • Molecular docking : AutoDock Vina screens poses against crystal structures (e.g., PDB: 1M17).
  • MD simulations : GROMACS assesses binding stability (50 ns trajectories, AMBER force field) .
  • Free-energy calculations : MM-PBSA quantifies ΔG of binding for SAR optimization .

Basic: What chromatographic methods separate the compound from by-products?

Answer:

  • HPLC conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of acetonitrile/0.1% TFA in water.
    • Retention time: ~12.3 min .
  • TLC : Silica gel GF254, chloroform/methanol (9:1) for rapid purity checks.

Advanced: How can SAR studies explore the pyrazole moiety’s role?

Answer:

  • Analog synthesis : Replace pyrazole with imidazole or triazole to assess steric/electronic effects.
  • Bioisosterism : Introduce pyrazine or pyridazine rings to modulate lipophilicity .
  • Pharmacophore mapping : MOE software identifies critical H-bond donors/acceptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.